Technical Guide: Mechanism of Action of Claramine (TFA)
Technical Guide: Mechanism of Action of Claramine (TFA)
This technical guide details the mechanism of action, chemical properties, and experimental validation of Claramine (TFA) , a pharmacological agent of significant interest in metabolic and neurodegenerative research.[1]
[1]
Executive Summary
Claramine (TFA) is a small-molecule, aminosterol derivative designed as a functional analog of the natural product Trodusquemine (MSI-1436).[1][2] It functions primarily as a highly selective, reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .[1][3]
Unlike earlier generations of PTP1B inhibitors that targeted the highly conserved catalytic active site (leading to off-target toxicity against TC-PTP), Claramine targets an allosteric site.[1][2] This unique binding mode allows it to potentiate insulin and leptin signaling specifically, restoring glycemic control and suppressing appetite without the severe side effects associated with broad-spectrum phosphatase inhibition. Furthermore, emerging evidence suggests a secondary mechanism involving the regulation of BACE1 trafficking and autophagy, linking its utility to both Type 2 Diabetes (T2D) and Alzheimer’s disease.[1]
Chemical Architecture & Properties
Claramine is synthesized to overcome the manufacturing complexity of Trodusquemine while retaining its pharmacophore.[4]
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Chemical Identity: (3β,6β)-6-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]amino]-cholestan-3-ol.[1][2]
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Salt Form (TFA): The compound is typically supplied as a Trifluoroacetate (TFA) salt .[1][2] The basic polyamine side chain (spermine-like) requires protonation to ensure water solubility and stability.[2]
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Note: In biological assays, the TFA counterion dissociates.[1] Researchers must account for the pH buffering capacity of the culture medium when using high concentrations of TFA salts.
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Structural Domains:
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Steroidal Core (Cholestane): Provides membrane permeability (blood-brain barrier crossing) and hydrophobic binding interactions.[1][2]
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Polyamine Tail (Spermine-mimetic): Positively charged at physiological pH; critical for electrostatic interaction with the negatively charged surface regions of PTP1B, distinct from the catalytic pocket.[2]
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Physicochemical Profile
| Property | Specification |
| Molecular Weight | ~588.99 Da (Free Base); Higher as TFA salt |
| Solubility | Water: ~15 mg/mL (Clear solution) |
| Permeability | Blood-Brain Barrier (BBB) permeable |
| Stability | Stable at -20°C (Lyophilized); Solutions stable for ~1 month at -20°C |
Mechanism of Action (MOA)[1][2]
Primary MOA: Allosteric PTP1B Inhibition
The principal failure point in developing PTP1B inhibitors has been selectivity. The catalytic site of PTP1B is 72% identical to T-cell Protein Tyrosine Phosphatase (TC-PTP).[2][3] Inhibiting TC-PTP causes severe immune defects and bone marrow suppression.[2]
Claramine’s Solution: Claramine acts as a non-competitive inhibitor .[2] It does not compete with the phosphate substrate for the catalytic pocket (Cys215).[2] Instead, it binds to a distinct allosteric site (likely involving the C-terminal helices α7 and α9, similar to Trodusquemine).[1]
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Binding Consequence: Binding induces a conformational change that locks the enzyme in an inactive state or prevents substrate access, regardless of substrate concentration.
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Selectivity: This allosteric site is not conserved in TC-PTP, conferring Claramine with high selectivity (IC50 ~1 µM for PTP1B vs. >200 µM for TC-PTP).[1][2]
Downstream Signaling Amplification
By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1) .[1][2]
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Insulin Sensitivity: Sustained tyrosine phosphorylation of IRβ leads to robust activation of PI3K/Akt pathways, enhancing glucose uptake (GLUT4 translocation).[1]
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Leptin Sensitivity: PTP1B also dephosphorylates JAK2 (downstream of the Leptin receptor).[2] Claramine inhibition restores STAT3 signaling in the hypothalamus, promoting satiety and weight loss.
Secondary MOA: BACE1 and Autophagy
Recent studies indicate Claramine acts as a "dual-hit" therapeutic:[2]
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BACE1 Trafficking: It accelerates the trafficking of pro-BACE1 (beta-secretase 1) from the early secretory pathway to the Golgi.[2][5]
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Insulin Receptor Protection: BACE1 is known to cleave the Insulin Receptor.[6] By clearing BACE1, Claramine prevents IR degradation.[1][5]
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Autophagy: It activates autophagy, aiding in the clearance of toxic protein aggregates (e.g., amyloid-beta), suggesting neuroprotective potential.[1]
Visualization: Signaling Pathway & MOA
The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and the regulation of BACE1 trafficking.
Caption: Claramine inhibits PTP1B (restoring Insulin/Leptin signaling) and promotes BACE1 clearance.[1][2]
Experimental Protocols for Validation
To validate Claramine's mechanism in a research setting, the following protocols are standard.
In Vitro Enzymatic Inhibition Assay (pNPP)
Objective: Determine IC50 and confirm selectivity against TC-PTP. Reagents: Recombinant human PTP1B, Recombinant TC-PTP, p-Nitrophenyl Phosphate (pNPP).[1][2]
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Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1][2]
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Incubation: Mix enzyme (10 nM final) with varying concentrations of Claramine (0.1 nM – 100 µM) in a 96-well plate. Incubate for 15 min at 30°C.
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Substrate Addition: Add pNPP (2 mM final).
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Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
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Analysis: Plot initial velocity vs. log[Claramine].
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Expected Result: Claramine IC50 ≈ 1 µM for PTP1B; >100 µM for TC-PTP.[2]
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In Cellulo Insulin Signaling Validation
Objective: Confirm restoration of insulin signaling in insulin-resistant models. Model: F11 Neuronal cells or HepG2 Hepatocytes.[2]
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Seeding: Plate cells and grow to 80% confluence.[2]
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Starvation: Serum-starve cells for 6–12 hours to reduce basal phosphorylation.
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Treatment:
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Stimulation: Treat with Insulin (100 nM) for 5–10 minutes.
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Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).
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Western Blot Targets:
In Vivo Metabolic Profiling
Objective: Assess glycemic control and weight loss. Model: ob/ob mice or Diet-Induced Obese (DIO) mice.[1][2]
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Dosing: Administer Claramine (e.g., 10 mg/kg, i.p.) or Vehicle.[1][2]
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GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg).[1][2] Measure blood glucose at 0, 15, 30, 60, 120 min.[1]
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ITT (Insulin Tolerance Test): Fast mice for 4 hours. Inject Insulin (0.75 U/kg).[1][2] Measure glucose clearance.[2]
Quantitative Data Summary
| Parameter | Claramine (TFA) | Trodusquemine (Parent) | Generic PTP1B Inhibitor (Active Site) |
| PTP1B IC50 | ~1.0 µM | ~1.0 µM | < 0.1 µM (Often more potent) |
| TC-PTP IC50 | > 40 µM (High Selectivity) | ~224 µM | < 0.5 µM (Poor Selectivity) |
| Binding Mode | Allosteric (Non-competitive) | Allosteric (Non-competitive) | Competitive |
| BBB Permeability | Yes | Yes | Generally Poor (Charged) |
| Synthesis Time | ~2 Days | ~4-6 Weeks | Variable |
References
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Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Source: Biochemical and Biophysical Research Communications (2015) Context: Primary paper describing synthesis, PTP1B selectivity, and insulin-mimetic effects. [1][2]
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The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage. Source: Journal of Biological Chemistry (2021) Context: Establishes the secondary mechanism regarding BACE1 trafficking and autophagy. [1][2]
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PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Source: Molecular Neurobiology (2022) Context: In vivo validation of cognitive benefits and signaling pathway restoration in diabetic models. [1][2]
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Trodusquemine (MSI-1436) is a highly selective inhibitor of PTP1B. Source: Journal of Biological Chemistry (2018) Context: Foundational data on the parent compound's allosteric binding mechanism. [1][2]
Sources
- 1. Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claramine TFA salt | C43H75F9N4O7 | CID 164946760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aminosterol Claramine inhibits β-secretase 1-mediated insulin receptor cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
